Fusicoccin A -

Fusicoccin A

Catalog Number: EVT-10954865
CAS Number:
Molecular Formula: C36H56O12
Molecular Weight: 680.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Fusicoccin A is a natural product found in Diaporthe amygdali with data available.
Source and Classification

Fusicoccin A is classified within the fusicoccane diterpenoid family, characterized by a distinctive 5/8/5 ring system. The compound is derived from the fungus Phomopsis amygdali, which is known for its pathogenic effects on various plant species. This classification highlights its role as a secondary metabolite with significant biological activity.

Synthesis Analysis

Methods and Technical Details

The synthesis of fusicoccin A can be approached through several methods, including both total synthesis and biosynthetic pathways. Recent advancements have focused on chemoenzymatic methods that streamline the synthesis process. For instance, a notable eleven-step chemoenzymatic synthesis has been developed, which utilizes catalytic reactions to form complex cyclopentane structures and employs late-stage enzymatic oxidation to install key functional groups .

Additionally, biosynthetic pathways have been elucidated, revealing that fusicoccin A is synthesized from geranylgeranyl diphosphate through a series of enzymatic reactions involving cytochrome P450 enzymes and glycosyltransferases . These methods highlight the versatility of fusicoccin A's synthesis and its potential for modification to enhance biological activity.

Molecular Structure Analysis

Structure and Data

Fusicoccin A has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The chemical formula for fusicoccin A is C20_{20}H30_{30}O9_{9}, with a molecular weight of approximately 402.45 g/mol. Its structure includes:

  • A hydrophobic core formed by a fused ring system.
  • Multiple hydroxyl groups that facilitate interactions with proteins.
  • An acetyl group that enhances solubility and biological activity.

The specific arrangement of these groups allows fusicoccin A to effectively bind to target proteins, stabilizing their interactions.

Chemical Reactions Analysis

Reactions and Technical Details

Fusicoccin A engages in several chemical reactions that are crucial for its biological function. The primary reaction involves binding to the 14-3-3 protein family, forming a ternary complex with phosphorylated peptides. This interaction stabilizes the protein-protein interactions essential for various signaling pathways .

The binding affinity of fusicoccin A can be quantified using techniques such as fluorescence polarization, which has shown an effective concentration (EC50_{50}) of approximately 3.16 μM in stabilizing these interactions . Such quantitative analyses are vital for understanding the pharmacological potential of fusicoccin A.

Mechanism of Action

Process and Data

The mechanism of action of fusicoccin A primarily involves the stabilization of protein-protein interactions between 14-3-3 proteins and their phosphoprotein partners. This stabilization enhances the activity of H+^+-ATPase, leading to increased proton transport across cell membranes. The resulting physiological effects include:

  • Stomatal opening, which facilitates gas exchange in plants.
  • Enhanced growth, as observed in studies where long-term treatment with fusicoccin A resulted in approximately 30% growth enhancement in Arabidopsis thaliana .

These actions underscore the compound's dual role as both a phytotoxin and a potential growth promoter.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Fusicoccin A exhibits several notable physical and chemical properties:

These properties are essential for understanding how fusicoccin A can be utilized in both laboratory settings and agricultural applications.

Applications

Scientific Uses

Fusicoccin A has several applications in scientific research:

  1. Plant Physiology: It serves as a tool for studying stomatal regulation and plant growth mechanisms.
  2. Pharmaceutical Development: Due to its ability to stabilize protein-protein interactions, it has potential applications in drug design, particularly for targeting diseases linked to dysregulated signaling pathways involving 14-3-3 proteins .
  3. Biochemical Research: Fusicoccin A is used in studies investigating the role of post-translational modifications on protein function.
Introduction: Historical Context and Research Significance

Discovery and Early Phytopathological Studies

Fusicoccin A was first isolated in 1964 by Ballio and colleagues from the pathogenic fungus Phomopsis amygdali (then classified as Fusicoccum amygdali), the causal agent of destructive canker diseases in almond (Prunus dulcis) and peach (Prunus persica) trees across southern Italy [2] [5]. Initial phytopathological investigations revealed that purified Fusicoccin A reproduced the characteristic wilting symptoms observed in naturally infected trees, even in the absence of the fungus itself. This established Fusicoccin A as a vivotoxin—a pathogen-produced compound responsible for systemic disease manifestations [5] [8]. Researchers quickly identified its most dramatic phytophysiological effect: the induction of irreversible stomatal opening in leaves. This forced opening led to uncontrolled water loss through transpiration, ultimately causing leaf wilting, desiccation, and plant death, mimicking the primary symptoms of Fusicoccum infection [1] [2] [4].

Early structure-activity relationship (SAR) studies explored natural analogs (fusicoccins) and synthetic derivatives. These investigations identified structural features critical for phytotoxicity: the tricyclic 5-8-5 diterpene core, the C12 acetate group, the C16 methoxy group, and the C6' pentenyl moiety on the glucose unit [1] [2]. For instance, the structurally similar Fusicoccin J (FC-J), retaining these key functionalities, exhibited comparable phytotoxicity and physiological effects to Fusicoccin A (FC-A), while the more hydrophilic Fusicoccin H (FC-H), lacking the C12 acetate and C16 methoxy groups, showed significantly reduced activity [1] [2] [5]. This early work positioned Fusicoccin A not only as a key virulence factor in plant disease but also as a potent molecular probe for studying fundamental plant processes like stomatal regulation and cell expansion.

Table 1: Fundamental Properties of Fusicoccin A

PropertyDescription
IUPAC Name(2S)-2-[(1S,4R,5R,6R,6aS,9S,9aE,10aR)-4-{[3-O-Acetyl-6-O-(2-methyl-3-buten-2-yl)-α-D-glucopyranosyl]oxy}-1,5-dihydroxy-9-(methoxymethyl)-6,10a-dimethyl-1,2,4,5,6,6a,7,8,9,10a-decahydrodicyclopenta[a,d][8]annulen-3-yl]propyl acetate
Molecular FormulaC₃₆H₅₆O₁₂
Molecular Mass680.832 g·mol⁻¹
Natural SourcePhomopsis amygdali (syn. Fusicoccum amygdali)
Primary Phytotoxic EffectIrreversible stomatal opening leading to wilting and plant death
Key Structural Features5-8-5 Tricyclic diterpene core; α-glucoside; C12 acetate; C16 methoxy; C6' pentenyl moiety

Evolution as a Molecular Tool in Plant Physiology

The profound and specific effects of Fusicoccin A on stomatal aperture and cell elongation drove its adoption as an indispensable molecular tool in plant physiology throughout the 1970s-1990s. However, its precise molecular target and mechanism of action remained elusive for decades. A breakthrough occurred in the late 1990s when Fusicoccin A was shown to activate the plasma membrane proton pump (H⁺-ATPase) in guard cells and other plant tissues [8] [10]. This activation was soon linked to its ability to stabilize a protein-protein interaction (PPI). Researchers discovered that Fusicoccin A acts as a molecular glue, binding at the interface of the phosphorylated C-terminal autoinhibitory domain of the plasma membrane H⁺-ATPase (e.g., Arabidopsis AHA1/AHA2 or tobacco PMA2) and a dimer of 14-3-3 regulatory proteins [1] [8] [10].

X-ray crystallography of the ternary complex (14-3-3 / Phospho-PMA2 peptide / Fusicoccin A) revealed the molecular details of this stabilization [1] [10]. Fusicoccin A binds within a hydrophobic pocket formed at the interface of the 14-3-3 dimer and the phosphorylated H⁺-ATPase peptide. Critical interactions include: 1) Hydrogen bonding between the C12-hydroxy group of Fusicoccin A and the C-terminal carboxylate of the phosphopeptide (mediated by a water molecule); 2) Hydrophobic interactions of the C16-methoxy group with residues like Phe126 and Met130 of 14-3-3; and 3) Van der Waals contacts between the C6’-pentenyl group and a hydrophobic surface on 14-3-3 involving residues Leu50, Glu19, and Val45 [1]. This binding dramatically increases the affinity (nearly 100-fold) of 14-3-3 for its phosphorylated H⁺-ATPase partner, effectively locking the pump in an activated state [1] [8] [10]. The activated H⁺-ATPase hyperpolarizes the plasma membrane, driving K⁺ uptake via inward-rectifying potassium channels, water influx, increased turgor, and consequent stomatal opening [1] [8].

This mechanistic understanding explained Fusicoccin A's classical phytotoxic effects under drought conditions. However, a paradigm shift emerged with research demonstrating that under optimal water and light conditions, Fusicoccin A treatment could paradoxically enhance plant growth. Long-term treatment of Arabidopsis thaliana with Fusicoccin A or Fusicoccin J resulted in approximately 30% growth enhancement, attributed to sustained promotion of stomatal opening, increased CO₂ diffusion, and enhanced photosynthetic rates [1]. Crucially, Fusicoccin H, lacking the key structural groups for effective ternary complex stabilization, showed no growth-promoting activity, confirming the mechanism's specificity [1]. This finding mirrored results from transgenic plants overexpressing H⁺-ATPase specifically in guard cells, which also showed enhanced photosynthesis and growth without compromising normal stomatal closure responses to darkness or abscisic acid [1]. Fusicoccin A thus became a vital tool for validating the central role of guard cell H⁺-ATPase activity as a key determinant of photosynthetic efficiency and biomass accumulation.

Emergence in Biomedical Research: 14-3-3 Protein Interactions

The discovery that Fusicoccin A's biological activity stemmed from its stabilization of 14-3-3 protein-protein interactions (PPIs) sparked significant interest beyond plant biology. 14-3-3 proteins are highly conserved, ubiquitously expressed eukaryotic regulatory proteins that function as dimers. They possess a central amphipathic groove that binds primarily to phosphorylated serine/threonine motifs (Mode I: RSXpS/TXP, Mode II: RXXXpS/TXP, Mode III: pS/TX-COOH) present in hundreds of client proteins involved in critical cellular processes like signal transduction, cell cycle regulation, apoptosis, and stress responses [10]. By stabilizing specific 14-3-3/client PPIs, Fusicoccin A offered a unique strategy to modulate these pathways pharmacologically.

Research in the 2000s-2020s demonstrated that Fusicoccin A could stabilize 14-3-3 PPIs in mammalian systems. For example, it was shown to stabilize the interaction between 14-3-3 and the cystic fibrosis transmembrane conductance regulator (CFTR), promoting its trafficking to the plasma membrane—a finding with potential therapeutic implications for cystic fibrosis [10]. Similarly, Fusicoccin A stabilized complexes between 14-3-3 and peptides derived from critical human signaling proteins like the Raf-1 kinase [10]. This established Fusicoccin A and its analogs (collectively termed fusicoccanes) as valuable tool compounds for exploring the druggability of the 14-3-3 PPI interface and its role in human diseases.

Two major research avenues highlight Fusicoccin A's biomedical emergence:

  • Neurodegenerative Diseases: A pivotal 2023 study employed proximity-dependent biotinylation (BioID2) to identify the 14-3-3 epsilon isoform as a significant interactor with both wild-type and pathological E46K mutant alpha-synuclein (aSyn) [3] [6]. aSyn aggregation is central to synucleinopathies like Parkinson's disease. The study found that 14-3-3 epsilon levels correlated with aSyn levels in transgenic mouse brains. Critically, Fusicoccin A treatment, by stabilizing 14-3-3/aSyn interactions, decreased aSyn-dependent cell-autonomous neuronal death in vitro and protected dopaminergic neurons in the substantia nigra of a Parkinson's disease mouse model in vivo [3] [6]. This identified Fusicoccin A as a potential therapeutic lead for neuroprotection in Parkinson's disease and related disorders.

  • Cancer: Fusicoccanes exhibit anti-cancer activity, often synergistically with established agents. A significant 2023 study demonstrated that interferon-alpha (IFNα) pretreatment primed ovarian cancer (OVCAR-3) and potentially other cancer cell lines for Fusicoccin A-induced cell death [9]. Proteomic analysis of OVCAR-3 cells revealed that IFNα upregulated specific phosphorylated client proteins, creating new targets or enhancing existing ones for 14-3-3 binding. Fusicoccin A stabilized these IFNα-induced 14-3-3 PPIs. Key stabilized complexes identified included 14-3-3 with THEMIS2, receptor-interacting protein kinase 2 (RIPK2), eukaryotic translation initiation factor 2-alpha kinase 2 (EIF2AK2/PKR), and components of the LIM domain-binding protein 1 (LDB1) complex [9]. Biophysical and structural analyses confirmed these as direct targets of Fusicoccin A stabilization. Transcriptome analysis suggested that the synergistic cell death resulted from the combined effects of Fusicoccin A on this network of stabilized PPIs, influencing pathways like immune signaling, stress responses, and transcriptional regulation disrupted by IFNα [9]. This polypharmacological effect underscores Fusicoccin A's potential as a probe and therapeutic scaffold targeting the 14-3-3 interactome in oncology.

Table 2: Key Biomedical Targets of Fusicoccin A via 14-3-3 Stabilization

Target Protein14-3-3 Isoform(s)Biological Consequence of StabilizationDisease RelevanceKey Evidence
Plasma Membrane H⁺-ATPase (e.g., PMA2, AHA2)MultiplePump activation; Membrane hyperpolarization; Stomatal openingPlant Physiology / PhytopathologyCo-IP, Activity assays, X-ray Crystallography [1] [8] [10]
Cystic Fibrosis Transmembrane Conductance Regulator (CFTR)MultipleEnhanced trafficking to plasma membraneCystic FibrosisFunctional assays (e.g., iodide efflux) [10]
C-Raf Kinase (N-terminal peptide)SigmaStabilization of 14-3-3/C-Raf complex modelCancer (MAPK signaling)Isothermal Titration Calorimetry, X-ray Crystallography [10]
Alpha-Synuclein (aSyn)EpsilonReduced aSyn-dependent neuronal cell death; NeuroprotectionParkinson's Disease, SynucleinopathiesProximity Ligation, Neuronal survival assays, Mouse PD model [3] [6]
THEMIS2Not SpecifiedPart of synergistic cell death network induced by IFNα/FC-ACancer (e.g., Ovarian)BioID2 Proteomics, Biophysical Validation [9]
Receptor Interacting Protein Kinase 2 (RIPK2)Not SpecifiedPart of synergistic cell death network induced by IFNα/FC-A; Immune signaling modulationCancer, Inflammatory disordersBioID2 Proteomics, Biophysical Validation [9]
EIF2AK2 (PKR)Not SpecifiedPart of synergistic cell death network induced by IFNα/FC-A; Stress response modulationCancer, Viral infectionBioID2 Proteomics, Biophysical Validation [9]
LDB1 Complex ComponentsNot SpecifiedPart of synergistic cell death network induced by IFNα/FC-A; Transcriptional regulationCancer (e.g., Leukemia)BioID2 Proteomics, Biophysical Validation [9]

Properties

Product Name

Fusicoccin A

IUPAC Name

[(2S)-2-[(1E,3R,4S,8R,9R,10R,11S,14S)-8-[(2S,3R,4R,5R,6R)-4-acetyloxy-3,5-dihydroxy-6-(2-methylbut-3-en-2-yloxymethyl)oxan-2-yl]oxy-4,9-dihydroxy-14-(methoxymethyl)-3,10-dimethyl-6-tricyclo[9.3.0.03,7]tetradeca-1,6-dienyl]propyl] acetate

Molecular Formula

C36H56O12

Molecular Weight

680.8 g/mol

InChI

InChI=1S/C36H56O12/c1-10-35(6,7)45-17-26-30(41)33(46-21(5)38)31(42)34(47-26)48-32-28-24(18(2)15-44-20(4)37)13-27(39)36(28,8)14-25-22(16-43-9)11-12-23(25)19(3)29(32)40/h10,14,18-19,22-23,26-27,29-34,39-42H,1,11-13,15-17H2,2-9H3/b25-14-/t18-,19-,22-,23+,26-,27+,29-,30-,31-,32-,33-,34-,36+/m1/s1

InChI Key

KXTYBXCEQOANSX-PUESDPPPSA-N

Canonical SMILES

CC1C2CCC(C2=CC3(C(CC(=C3C(C1O)OC4C(C(C(C(O4)COC(C)(C)C=C)O)OC(=O)C)O)C(C)COC(=O)C)O)C)COC

Isomeric SMILES

C[C@@H]1[C@@H]\2CC[C@@H](/C2=C/[C@]3([C@H](CC(=C3[C@H]([C@@H]1O)O[C@@H]4[C@@H]([C@@H]([C@@H]([C@H](O4)COC(C)(C)C=C)O)OC(=O)C)O)[C@H](C)COC(=O)C)O)C)COC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.